The compound is derived from the reaction between 4-bromomethyl benzonitrile and 1H-1,2,4-triazole. It falls under the category of triazole derivatives and is recognized for its pharmaceutical relevance. The International Union of Pure and Applied Chemistry (IUPAC) name emphasizes its structural components: a benzonitrile core substituted with a triazolylmethyl group .
The synthesis of 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile typically involves several key steps:
The molecular formula for 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile is .
The compound can participate in various chemical reactions:
The mechanism by which 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile exerts its effects primarily relates to its role as an intermediate in synthesizing Letrozole.
Letrozole functions as an aromatase inhibitor that reduces estrogen levels in postmenopausal women by inhibiting aromatase enzymes responsible for estrogen synthesis. The triazole group in the structure is critical for binding to the aromatase enzyme.
Studies indicate that compounds with similar structures exhibit significant inhibition of estrogen production in vitro, supporting their therapeutic use in hormone-sensitive cancers .
These properties significantly influence its handling and application in laboratory settings.
The primary application of 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile lies in medicinal chemistry as an intermediate for synthesizing Letrozole.
CAS No.: 943001-56-7
CAS No.:
CAS No.: 9002-84-0
CAS No.:
CAS No.: 84752-96-5
CAS No.: